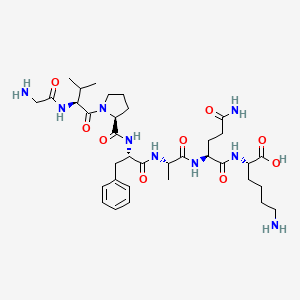

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin ist eine Peptidverbindung, die aus acht Aminosäuren besteht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: an das Harz.

Entschützung: der Schutzgruppe der Aminosäure.

Kupplung: der nächsten Aminosäure unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Wiederholung: der Entschützungs- und Kupplungsschritte, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: des Peptids vom Harz und Entfernung von Seitenkettenschutzgruppen unter Verwendung eines Spaltungscocktails, der typischerweise TFA (Trifluoressigsäure) enthält.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin erfolgt häufig unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Peptidsynthesen gleichzeitig durchführen, wodurch ein hoher Durchsatz und eine hohe Konsistenz gewährleistet werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an bestimmten Aminosäureresten, wie Methionin oder Cystein, auftreten, falls vorhanden.

Reduktion: Disulfidbrücken, falls gebildet, können mit Reduktionsmitteln wie DTT (Dithiothreitol) reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: DTT oder TCEP (Tris(2-carboxyethyl)phosphin).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während Reduktion freie Thiolgruppen ergeben kann.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Als Modellpeptid für die Untersuchung der Proteinfaltung und -interaktionen verwendet.

Pharmakologie: Untersucht auf seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und antimikrobielle Eigenschaften.

Medizinische Forschung: Untersucht auf seine Rolle in der Zellsignalgebung und seine potenzielle Verwendung in Medikamententrägersystemen.

Wirkmechanismus

Der Wirkmechanismus von Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Rezeptoren oder Enzymen. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu Veränderungen der Zellfunktionen führt. So kann es bestimmte Signalwege hemmen oder aktivieren und Prozesse wie Entzündungen oder Zellproliferation beeinflussen.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain signaling pathways, affecting processes like inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-prolyl-L-glutamat: Ein weiteres Peptid mit potenziellen neuroprotektiven Wirkungen.

L-Alanyl-L-Glutamin: Ein Dipeptid, das in Zellkulturmedien und parenteraler Ernährung verwendet wird.

Einzigartigkeit

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysin ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm bestimmte biologische Aktivitäten und potenzielle therapeutische Anwendungen verleiht. Seine Struktur ermöglicht gezielte Wechselwirkungen mit molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung wird.

Eigenschaften

CAS-Nummer |

651035-83-5 |

|---|---|

Molekularformel |

C35H55N9O9 |

Molekulargewicht |

745.9 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C35H55N9O9/c1-20(2)29(43-28(46)19-37)34(51)44-17-9-13-26(44)33(50)42-25(18-22-10-5-4-6-11-22)32(49)39-21(3)30(47)40-23(14-15-27(38)45)31(48)41-24(35(52)53)12-7-8-16-36/h4-6,10-11,20-21,23-26,29H,7-9,12-19,36-37H2,1-3H3,(H2,38,45)(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,46)(H,52,53)/t21-,23-,24-,25-,26-,29-/m0/s1 |

InChI-Schlüssel |

VGROVVWJGXTVRY-MHJMHAFUSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)

![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)

![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)

![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)